N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N-(4-Chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. This compound features a 4-chlorophenyl carboxamide substituent at position 6, along with methyl groups at positions 1 and 3 of the pyrimidine ring. Its synthesis typically involves multistep reactions, including cyclocondensation of precursors like substituted aldehydes, ketones, and carboxamide derivatives under acidic or basic conditions . Key spectral data (e.g., $ ^1H $-NMR, IR) confirm its structure, with distinct signals for the aromatic chlorophenyl group, methyl substituents, and carbonyl functionalities .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-18-13(21)10-7-11(23-14(10)19(2)15(18)22)12(20)17-9-5-3-8(16)4-6-9/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWXVKKWWBYIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth. By inhibiting DHFR, the compound can effectively halt the proliferation of cells.
Mode of Action
The compound inhibits DHFR with high affinity. This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is stopped, leading to cell death.
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting DHFR. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial component for the synthesis of nucleotides. The disruption of this pathway leads to a halt in DNA and RNA synthesis, which in turn leads to cell death.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which this compound is a part of, have been associated with inhibitory activities against certain enzymes
Molecular Mechanism
The molecular mechanism of action of N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is not well-defined It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models
Biological Activity
N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anti-inflammatory and antitumor properties.
- Molecular Formula : C16H12ClN5O2
- Molecular Weight : 341.75 g/mol
- CAS Number : 444116-23-8
Biological Activity Overview
The compound exhibits a range of biological activities primarily linked to its structure. The presence of the 4-chlorophenyl group and the pyrimidine core contributes to its pharmacological effects.
Anti-inflammatory Activity
Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The structure-activity relationship (SAR) indicates that modifications to the pyrimidine ring can enhance anti-inflammatory efficacy.
Key Findings :
- Inhibition of COX Enzymes : The compound has shown significant inhibitory activity against COX-2 with an IC50 value comparable to established NSAIDs like celecoxib and diclofenac .
- In Vivo Studies : In animal models, it demonstrated reduced paw edema and granuloma formation, indicating strong anti-inflammatory effects similar to indomethacin .
| Compound | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|
| N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo... | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary results suggest it may selectively target cancer cell lines.
Research Highlights :
- Cell Line Testing : Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines including Mia PaCa-2 and PANC-1 .
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase II and modulation of apoptotic pathways, leading to increased cancer cell death .
Case Studies
- Study on COX Inhibition : A study assessed several derivatives of thienopyrimidine structures for their ability to inhibit COX enzymes. The tested compound showed promising results in reducing inflammation markers in vitro and in vivo models.
- Antitumor Evaluation : In a comparative study involving multiple compounds, N-(4-chlorophenyl)-1,3-dimethyl... was among those that exhibited significant antitumor activity against selected human tumor cell lines.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorophenyl group in the target compound increases lipophilicity and membrane permeability compared to the 4-nitrophenyl analog, which exhibits stronger electron-withdrawing effects but reduced bioavailability due to polarity .
- Methoxy substituents (e.g., in N-(4-methoxyphenyl) analogs) improve aqueous solubility but may diminish receptor-binding affinity in hydrophobic environments .
Thioxo vs. Dioxo Functionalities :
- Replacement of 2-thioxo with 2,4-dioxo groups (as in the target compound) reduces sulfur-related metabolic instability while maintaining hydrogen-bonding capacity for target interactions .
Amino vs. Methyl Substituents: The 7-amino variant (Table 1) shows enhanced kinase inhibition due to NH$_2$-mediated interactions, whereas the 1,3-dimethyl groups in the target compound confer steric stability and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
